molecular formula C15H29NO3.C5H13N<br>C20H42N2O3 B12694826 Einecs 306-740-3 CAS No. 97403-78-6

Einecs 306-740-3

Cat. No.: B12694826
CAS No.: 97403-78-6
M. Wt: 358.6 g/mol
InChI Key: DOFUYASBVDLAGJ-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 306-740-3 is a chemical listed in the European Union’s inventory of commercially available substances. EINECS compounds, including 306-740-3, are subject to toxicity assessments using computational methods such as Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR) to fill data gaps while minimizing animal testing .

The compound’s identification within EINECS suggests it is part of a broader dataset of 100,196 chemicals, many of which lack comprehensive experimental toxicological data. Computational approaches leverage structural analogs (≥70% similarity via Tanimoto index on PubChem 2D fingerprints) to predict properties like acute toxicity, bioaccumulation, and environmental persistence .

Properties

CAS No.

97403-78-6

Molecular Formula

C15H29NO3.C5H13N
C20H42N2O3

Molecular Weight

358.6 g/mol

IUPAC Name

N,N-dimethylpropan-1-amine;6-(7-methyloctanoylamino)hexanoic acid

InChI

InChI=1S/C15H29NO3.C5H13N/c1-13(2)9-5-3-6-10-14(17)16-12-8-4-7-11-15(18)19;1-4-5-6(2)3/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);4-5H2,1-3H3

InChI Key

DOFUYASBVDLAGJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C.CC(C)CCCCCC(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 6-(isononanoylamino)hexanoic acid, compound with N,N-dimethylpropylamine (1:1), involves the reaction of 6-(isononanoylamino)hexanoic acid with N,N-dimethylpropylamine in a 1:1 molar ratio. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous monitoring of reaction parameters to maintain product quality .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

6-(isononanoylamino)hexanoic acid, compound with N,N-dimethylpropylamine (1:1), has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methodology for Identifying Structural Analogs

Similar compounds are identified using:

  • Tanimoto Similarity Index : A threshold of ≥70% similarity based on PubChem 2D fingerprints is used to define analogs .
  • QSAR Models: These group chemicals into classes (e.g., chlorinated alkanes, organothiophosphates) for toxicity predictions .
  • RASAR Networks : A small labeled dataset (e.g., 1,387 REACH Annex VI compounds) covers >33,000 EINECS chemicals via similarity networks .

Hypothetical Data Table for EINECS 306-740-3 and Analogs

Note: Specific data for this compound is unavailable; the table below illustrates a generalized approach based on methodologies from referenced studies.

Compound Name CAS / EINECS No. Similarity Score Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 306-740-3 Reference Not Available Not Available Predicted via QSAR/RASAR
Hypothetical Analog 1 [CAS Example] 0.87 C₆H₃Cl₂N₃ 188.01 High hydrophobicity (log Kow 2.5)
Hypothetical Analog 2 [CAS Example] 0.85 C₅H₆O₄ 130.10 Moderate solubility (0.24 mg/mL)
Hypothetical Analog 3 [CAS Example] 0.78 C₆H₅BBrClO₂ 235.27 High BBB permeability

Key Findings from Comparative Studies

Toxicity Prediction: Chlorinated alkanes and organothiophosphates, which share structural motifs with many EINECS chemicals, show acute toxicity to fish and daphnids that correlates strongly with hydrophobicity (log Kow) . Substituted mononitrobenzenes, another EINECS subclass, exhibit toxicity thresholds predictable within specific log Kow ranges .

Regulatory Implications :

  • A labeled set of 1,387 chemicals (e.g., REACH Annex VI) provides coverage for ~33,000 EINECS compounds, reducing the need for experimental testing .
  • Computational models cover 54% of EINECS chemicals via class-based grouping, though challenges remain for unclassified substances (e.g., botanical extracts) .

Limitations :

  • Similarity thresholds (e.g., 70% Tanimoto) may exclude functionally relevant analogs with lower structural overlap.
  • Predictions for reactive or metabolically unstable compounds (e.g., boronic acids) require experimental validation .

Q & A

Q. What statistical methods resolve discrepancies in dose-response data for this compound?

  • Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. Use outlier tests (Grubbs’ test) and sensitivity analyses to identify anomalous data points. Report confidence intervals and effect sizes to contextualize variability .

Q. How should conflicting literature on the compound’s environmental persistence be addressed in meta-analyses?

  • Methodological Answer : Perform systematic reviews using PRISMA guidelines, weighting studies by sample size and methodological rigor. Use meta-regression to explore heterogeneity sources (e.g., experimental duration, detection limits). Publish negative results to reduce publication bias .

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